molecular formula C9H11Li4N2O14P3 B1498679 Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt CAS No. 93858-62-9

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt

Cat. No. B1498679
CAS RN: 93858-62-9
M. Wt: 492 g/mol
InChI Key: ZMHZAAXMVDMAMD-OIXZBRQUSA-J
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Description

Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt is a pyrimidine nucleoside triphosphate. It consists of the organic base uracil linked to the 1’ carbon of the ribose sugar, and esterified with tri-phosphoric acid at the 5’ position . Its main role is as a substrate for the synthesis of RNA during transcription .


Synthesis Analysis

Uridine 5’-triphosphate (UTP) is synthesized from uridine 5’-diphosphate (UDP) in the presence of the enzyme nucleoside diphosphate kinase (NDPK) . UTP can be biosynthesized from UDP by Nucleoside Diphosphate Kinase after using the phosphate group from ATP .


Molecular Structure Analysis

The molecular weight of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt is 492.0. It has 2 hydrogen bond donor counts, 14 hydrogen bond acceptor counts, and 7 rotatable bond counts . The exact mass is 492.0063278 and the mono-isotopic mass is 492.0063278 .


Chemical Reactions Analysis

UTP has the role of a source of energy or an activator of substrates in metabolic reactions, like that of ATP, but more specific . When UTP activates a substrate (like Glucose-1-phosphate), UDP-glucose is formed and inorganic phosphate is released .


Physical And Chemical Properties Analysis

The physical and chemical properties of Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt include a molecular weight of 492.0, hydrogen bond donor count of 2, hydrogen bond acceptor count of 14, rotatable bond count of 7, exact mass of 492.0063278, and mono-isotopic mass of 492.0063278 .

Mechanism of Action

UTP has roles in mediating responses by extracellular binding to the P2Y receptors of cells . In mice, UTP has been found to interact with P2Y4 receptors to mediate an enhancement in antibody production . In Schwannoma cells, UTP binds to the P2YP receptors in the event of damage .

Safety and Hazards

The safety information for Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, tetralithium salt indicates that it should be stored at -20°C . It has a WGK Germany safety rating of 3 .

Future Directions

UTP and its derivatives are still being investigated for their applications in human medicine . There is evidence from various model systems to suggest it has applications in pathogen defense and injury repair . In the future, more research will be conducted to explore its potential uses in medicine and other fields.

properties

IUPAC Name

tetralithium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t5-,6+,8+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHZAAXMVDMAMD-OIXZBRQUSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Li4N2O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt

CAS RN

93858-62-9
Record name Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093858629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Uridine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, tetralithium salt

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